3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Catalog No.
S15763653
CAS No.
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carb...

Product Name

3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

IUPAC Name

3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)

InChI Key

VTDRHDRSYRSZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N

3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic compound that belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The compound has a molecular formula of C25H20N2O4 and a molar mass of 412.44 g/mol. Its structure features a cyanophenyl group attached to the propanoic acid backbone, which is further modified by the Fmoc group that provides stability and solubility during

Typical for amino acids, including:

  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing the amino group to participate in further reactions.
  • Coupling Reactions: It can react with other activated carboxylic acids or their derivatives to form peptide bonds, facilitating the synthesis of larger peptides.
  • Oxidation and Reduction: The compound may undergo oxidation reactions primarily at the fluorenylmethoxycarbonyl group, while reduction could target the carbonyl functionalities present in the structure .

While specific biological activities of 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid are not extensively documented, compounds of this nature are often investigated for their potential as inhibitors or modulators in biochemical pathways. The presence of the cyanophenyl moiety suggests potential interactions with biological targets, possibly influencing activities related to cellular signaling or metabolic processes.

The synthesis of 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves solid-phase peptide synthesis techniques. A common method includes:

  • Preparation of the Resin: The synthesis begins with a Wang resin that has been pre-treated with a mixture of dichloromethane and dimethylformamide.
  • Fmoc Protection: The amino acids are sequentially added as Fmoc-protected derivatives. Each coupling reaction is monitored using Kaiser’s test to ensure completion.
  • Cleavage and Deprotection: Once the desired peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography (HPLC) .

This compound has several applications primarily in:

  • Peptide Synthesis: Used as a building block in the construction of peptides for research and therapeutic purposes.
  • Drug Development: Potential use in designing novel therapeutics targeting specific biological pathways due to its structural properties.
  • Biochemical Research: Utilized in studies exploring protein interactions and enzymatic functions.

Interaction studies involving 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid focus on its binding affinity with various proteins or enzymes. The unique structural features may allow it to act as an inhibitor or modulator, although specific studies detailing these interactions remain limited.

Several compounds share structural similarities with 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, including:

Compound NameCAS NumberSimilarity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid205526-36-91.00
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid401620-74-41.00
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid131669-07-30.91
(S)-2-cyano-N-[((9H-fluoren-9-yl)methoxy)carbonyl]-L-leucine144701-24-60.90
(S)-2-cyano-N-[((benzyloxy)carbonyl)]L-leucine269078-73-10.90

These compounds share similar functional groups and structural motifs but may differ in their specific substituents or stereochemistry, which can significantly influence their biological properties and applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.14230712 g/mol

Monoisotopic Mass

412.14230712 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-15

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